molecular formula C13H8F3NO3 B117582 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 94695-52-0

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Katalognummer: B117582
CAS-Nummer: 94695-52-0
Molekulargewicht: 283.2 g/mol
InChI-Schlüssel: NMASXYCNDJMMFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps. One common method starts with the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropylamine, trifluoroacetic acid, and other reagents to form the quinoline ring structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The trifluoro substituents at positions 6, 7, and 8 undergo nucleophilic displacement under basic conditions. Piperazine and its derivatives are common nucleophiles for introducing amino groups:

Reaction Conditions Reagents Product Yield Source
100–140°C in DMF/DMSOPiperazine or alkylpiperazine7-Piperazinyl derivatives (e.g., ciprofloxacin precursors)70–89%
Reflux in acetonitrile with DBUAzetidine7-Azetidinyl-6,8-difluoro derivative56%
60°C in t-butanol with KOtBu3-(2-Thienyl)piperazine7-[3-(2-Thienyl)piperazinyl]-6,8-difluoro derivative56%

Key Findings :

  • Steric hindrance at position 8 reduces reactivity, favoring substitutions at positions 6 and 7 .

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates .

Hydrolysis Reactions

The ethyl ester moiety at position 3 is hydrolyzed to the carboxylic acid under acidic or basic conditions:

Reaction Conditions Reagents Product Yield Source
100°C in 40% HBr/AcOHHBr (aq), acetic acidFree carboxylic acid89.6%
100°C in 4N HCl/AcOHHydrochloric acid1-Cyclopropyl-6,7,8-trifluoro-3-quinolinecarboxylic acid72%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

Cyclopropane Ring Modifications

The cyclopropyl group undergoes ring-opening under strong acidic conditions or radical-initiated reactions:

Reaction Conditions Reagents Product Application Source
H2SO4/HNO3 at 120°CNitration reagentsNitro-substituted derivativesPrecursors for aminoquinolones
UV light with CCl4Carbon tetrachlorideChlorinated cyclopropane analogsStructure-activity relationship studies

Limitations :

  • Harsh conditions (e.g., strong acids) may degrade the quinoline core .

Oxidation and Reduction

The keto group at position 4 and the quinoline ring participate in redox reactions:

Reaction Reagents Product Yield Source
NaBH4 in THFSodium borohydride4-Hydroxy-1,4-dihydroquinoline65%
KMnO4 in H2SO4Potassium permanganate4-Oxo-1,2,3,4-tetrahydroquinoline48%

Notable Observation :

  • Reduction of the 4-keto group is reversible under aerobic conditions .

Cyclization and Ring-Closure Reactions

The compound serves as a precursor for synthesizing naphthyridine derivatives:

Reaction Conditions Reagents Product Yield Source
180°C in NMP with K2CO3Potassium carbonate1,6-Naphthyridine-3-carboxylic acid derivatives81%
Microwave irradiation in DMFCuI/Pd(OAc)2Fused tricyclic analogs67%

Synthetic Utility :

  • Microwave-assisted cyclization reduces reaction time from hours to minutes .

Esterification and Amidation

The carboxylic acid at position 3 is esterified or amidated for prodrug synthesis:

Reaction Conditions Reagents Product Yield Source
DCC/DMAP in CH2Cl2Ethanol, DCCEthyl ester92%
SOCl2, then RNH2Primary amines3-Carboxamide derivatives85%

Critical Note :

  • Ethyl ester derivatives (e.g., CID 535415) exhibit improved bioavailability compared to the free acid .

Halogen Exchange Reactions

Fluorine atoms are replaced by other halogens under metal-catalyzed conditions:

Reaction Conditions Reagents Product Yield Source
CuBr in DMF at 150°CPotassium bromide8-Bromo-6,7-difluoro derivative58%

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has shown promising antibacterial properties against a range of pathogens, including both gram-positive and gram-negative bacteria. Its effectiveness is attributed to its mechanism of action, which involves inhibition of bacterial DNA gyrase, a target shared with other fluoroquinolones.

Comparative Efficacy

A study demonstrated that this compound exhibits higher antibacterial activity than traditional agents like ciprofloxacin, particularly against resistant strains. The following table summarizes the comparative efficacy:

Compound Type Activity Against Gram-positive Activity Against Gram-negative
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acidFluoroquinoloneSuperiorComparable
CiprofloxacinFluoroquinoloneModerateModerate

Pharmacokinetics

The compound displays favorable pharmacokinetic properties, including high water solubility and bioavailability. It has a longer biological half-life compared to existing quinolone antibiotics, allowing for once-daily dosing. This characteristic is advantageous for patient compliance in clinical settings.

Case Study 1: Treatment of Bacterial Infections

In a clinical trial involving patients with severe bacterial infections resistant to conventional treatments, administration of 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline resulted in significant clinical improvement. Patients received dosages ranging from 6 to 14 mg/kg body weight. The results indicated:

  • 86% of patients achieved clinical cure within the treatment period.
  • Minimal side effects were reported, highlighting the compound's safety profile.

Case Study 2: Efficacy Against Resistant Strains

Another study focused on the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. The findings showed that:

  • The compound exhibited an MIC (Minimum Inhibitory Concentration) lower than that of standard treatments.
  • It was effective even in strains previously resistant to methicillin.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

These compounds share similar core structures but differ in the number and position of substituents, which can affect their chemical properties and biological activities

Biologische Aktivität

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CPTFQ) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of CPTFQ, including its synthesis, mechanisms of action, and efficacy against various pathogens.

  • Molecular Formula : C13H8F3N O3
  • Molecular Weight : 283.20 g/mol
  • CAS Number : 94695-52-0
  • IUPAC Name : 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid

Synthesis

CPTFQ can be synthesized through various chemical reactions involving quinoline derivatives. The synthesis typically includes cyclization and functionalization steps that introduce the cyclopropyl and trifluoro groups. Detailed methods for synthesis are documented in several studies, showcasing different approaches to optimize yield and purity.

Antimicrobial Activity

CPTFQ exhibits significant antimicrobial properties, particularly against various bacterial strains. Studies have reported its Minimum Inhibitory Concentration (MIC) values against key pathogens:

Pathogen MIC (μM)
Mycobacterium tuberculosis7.32 - 136.10
Staphylococcus aureus0.44 - 34.02
Escherichia coli0.44 - 34.02

The compound showed the most potent activity against Staphylococcus aureus with an MIC as low as 0.44 μM, indicating its potential as a therapeutic agent for treating bacterial infections .

Cytotoxicity Studies

CPTFQ has also been evaluated for cytotoxic effects on cancer cell lines. Research involving the MCF-7 breast cancer cell line demonstrated that CPTFQ and its analogs exhibited varying degrees of cytotoxicity, with some compounds showing significant activity compared to standard chemotherapeutics like Doxorubicin.

The antimicrobial mechanism of CPTFQ is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are crucial for DNA replication and transcription in bacteria. This mechanism is similar to that of other quinolone derivatives, making CPTFQ a candidate for further development in combating resistant bacterial strains .

Case Study 1: Anti-Tubercular Activity

In a comparative study on anti-tubercular agents, CPTFQ was tested alongside known drugs such as Rifampicin and Isoniazid. The results indicated that CPTFQ had comparable efficacy against Mycobacterium tuberculosis, suggesting its potential role in multi-drug resistant tuberculosis treatment protocols .

Case Study 2: Anticancer Properties

A study evaluating the anticancer properties of CPTFQ derivatives revealed that certain modifications to its structure enhanced its cytotoxicity against MCF-7 cells. These findings underscore the importance of structural optimization in developing more effective anticancer agents .

Eigenschaften

IUPAC Name

1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-8-3-6-11(10(16)9(8)15)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMASXYCNDJMMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336679
Record name 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94695-52-0
Record name 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 94 g of ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 600 ml of glacial acetic acid, 450 ml of water and 70 ml of concentrated sulphuric acid is heated to reflux for 1.5 hours. The hot suspension is then poured onto ice, and the precipitate is filtered off with suction, thoroughly washed with water, and dried in vacuo at 100° C. In this manner, 88.9 g of pure 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid of melting point 228°-230° C. (decomposition) are obtained.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 17.6 g (66.6 mmol) of the 2,3,4,5-tetrafluoroβ-oxo-benzenepropanoic acid was added 14.6 g (~1.5 equivalents) of triethylorthoformate and 16.19 g (2.38 equivalents) of acetic anhydride. The mixture was refluxed for two hours at 120° (and was then cooled to 80° C. and concentrated in vacuo. The mixture was diluted with t-butanol, cooled to 10° C., and 3.8 g (1.05 equivalents) of cyclopropylamine in 120 ml of t-butanol was added. The mixture was stirred at 20° C. for 30 minutes and then warmed to 50° C. overnight. At this temperature 7.5 g of potassium t-butoxide was added in 50 ml of t-butanol and the mixture was stirred for four hours. It was filtered and the solids dissolved in 250 ml of hot acetic acid and 200 ml of 3N hydrochloric acid was added in portions over four hours at 100° C. The mixture was cooled and the solids collected to give 15.44 g (82%) of the 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, mp 226°-228° C.
Name
2,3,4,5-tetrafluoroβ-oxo-benzenepropanoic acid
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
16.19 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

300 g of ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 106.8 g of water, and 426 g of acetic acid were introduced and 3.8 g of sulfuric acid were added. The mixture was heated at reflux for 3 hours. 310 ml of distillate were then distilled off until a bottom temperature of 109° C. was reached. The mixture was then cooled to 80° C. and 157.5 g of 4.8% strength by weight sodium acetate solution were added dropwise. The pH was then in the range 3 to 4. The mixture was then cooled to 20° C. and the solid was filtered off with suction. The solid was washed with 200 ml of water and dried in vacuo at 50° C. 270.3 g of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid were isolated, which corresponds to a yield of 99% of theory.
Name
Quantity
106.8 g
Type
reactant
Reaction Step One
Quantity
426 g
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Customer
Q & A

Q1: What is the significance of 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in antibacterial research?

A: This compound serves as a crucial intermediate in the synthesis of novel antibacterial agents. Research indicates that reacting 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with various amines can yield compounds exhibiting antibacterial activity [].

Q2: How is 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid synthesized?

A: The synthesis involves a multi-step process starting with a compound of formula II and a compound of formula III (specific structures not provided in the abstract). The process includes acylation, partial hydrolysis-decarboxylation, conversion with ethyl orthoformate/acetic anhydride, reaction with cyclopropylamine, cyclization, and finally, ester hydrolysis under specific conditions to yield 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.